

## Application Note: Analysis of Cerdulatinib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Cerdulatinib Hydrochloride |           |
| Cat. No.:            | B560020                    | Get Quote |

#### Introduction

Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (Syk) and Janus-Associated Kinases (JAK).[1] This dual inhibition allows Cerdulatinib to simultaneously block signaling from the B-cell receptor (BCR) and cytokine receptors, which are critical for the proliferation and survival of various malignant B-cells.[2] In both preclinical and clinical settings, Cerdulatinib has demonstrated potent anti-tumor activity, including the induction of apoptosis in cancer cells from patients with relapsed/refractory B-cell malignancies.[2] This application note provides a detailed protocol for the analysis of Cerdulatinib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) staining.

### Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[3][4] The Annexin V/PI assay is a widely used method to distinguish between healthy, apoptotic, and necrotic cells.[5][6] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) or 7-AAD are fluorescent DNA intercalating agents that are excluded by the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, these dyes can enter the cell and stain the nucleus.[5]



By using a combination of Annexin V and a viability dye, it is possible to differentiate between:

- Viable cells: Annexin V-negative and PI/7-AAD-negative
- Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive
- Necrotic cells: Annexin V-negative and PI/7-AAD-positive

### **Cerdulatinib's Mechanism of Apoptosis Induction**

Cerdulatinib induces apoptosis by inhibiting the Syk and JAK signaling pathways.[8]

- Syk Inhibition: In B-cell malignancies, Syk is a critical component of the B-cell receptor (BCR) signaling pathway, which promotes cell survival and proliferation. Inhibition of Syk by Cerdulatinib disrupts this signaling cascade, leading to cell cycle arrest and apoptosis.
- JAK Inhibition: The JAK-STAT pathway is activated by cytokines and plays a key role in promoting cell survival by upregulating anti-apoptotic proteins such as Mcl-1 and Bcl-xL.[2][8]
   Cerdulatinib's inhibition of JAK1 and JAK3 blocks STAT phosphorylation, leading to the downregulation of these anti-apoptotic proteins and subsequent apoptosis.[1][8]

The dual inhibition of these pathways makes Cerdulatinib an effective inducer of apoptosis in various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[8]

### **Data Presentation**

The following tables summarize the dose- and time-dependent effects of Cerdulatinib on the viability of DLBCL cell lines, as determined by Annexin V/7-AAD flow cytometry. Data has been adapted from Ma et al., Oncotarget, 2015.

Table 1: Dose-Dependent Effect of Cerdulatinib on DLBCL Cell Viability after 48 hours



| Cell Line (Subtype) | Cerdulatinib Concentration (µM) | % Viable Cells (Annexin<br>V-/7-AAD-) |
|---------------------|---------------------------------|---------------------------------------|
| TMD8 (ABC)          | 0 (Vehicle)                     | ~95%                                  |
| 1                   | ~70%                            |                                       |
| 3                   | ~40%                            | _                                     |
| 10                  | ~20%                            | _                                     |
| HBL1 (ABC)          | 0 (Vehicle)                     | ~90%                                  |
| 1                   | ~65%                            |                                       |
| 3                   | ~35%                            |                                       |
| 10                  | ~15%                            |                                       |
| DHL4 (GCB)          | 0 (Vehicle)                     | ~98%                                  |
| 1                   | ~80%                            | _                                     |
| 3                   | ~50%                            | _                                     |
| 10                  | ~25%                            | _                                     |
| DHL6 (GCB)          | 0 (Vehicle)                     | ~95%                                  |
| 1                   | ~75%                            |                                       |
| 3                   | ~45%                            | _                                     |
| 10                  | ~20%                            |                                       |

Table 2: Time-Dependent Effect of Cerdulatinib (3  $\mu$ M) on DLBCL Cell Viability



| Cell Line (Subtype) | Time (hours) | % Viable Cells (Annexin<br>V-/7-AAD-) |
|---------------------|--------------|---------------------------------------|
| TMD8 (ABC)          | 24           | ~60%                                  |
| 48                  | ~40%         |                                       |
| 72                  | ~25%         | _                                     |
| HBL1 (ABC)          | 24           | ~55%                                  |
| 48                  | ~35%         |                                       |
| 72                  | ~20%         | _                                     |
| DHL4 (GCB)          | 24           | ~70%                                  |
| 48                  | ~50%         |                                       |
| 72                  | ~30%         | _                                     |
| DHL6 (GCB)          | 24           | ~65%                                  |
| 48                  | ~45%         |                                       |
| 72                  | ~25%         | _                                     |

## **Visualizations**





Click to download full resolution via product page

Caption: Cerdulatinib's dual inhibition of SYK and JAK pathways.





Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.



# Detailed Experimental Protocol Materials

- Cell Line: DLBCL cell lines (e.g., TMD8, HBL1, DHL4, DHL6) or other cancer cell lines of interest.
- Cerdulatinib: Stock solution in DMSO (e.g., 10 mM).
- Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Phosphate-Buffered Saline (PBS): Cold, sterile.
- Trypsin-EDTA: For adherent cells.
- Annexin V Apoptosis Detection Kit: Containing Annexin V-FITC (or other fluorochrome),
  Propidium Iodide (PI) or 7-AAD, and 10X Annexin V Binding Buffer.
- 6-well tissue culture plates.
- Flow cytometer equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., 488 nm laser for FITC and PI).

### **Procedure**

- 1. Cell Seeding and Treatment
- Maintain the chosen cell line in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density of 0.5 x 10<sup>6</sup> cells/mL in a final volume of 2 mL per well.
- Allow cells to adhere overnight (if applicable).
- Prepare serial dilutions of Cerdulatinib in complete culture medium from the 10 mM DMSO stock. For a dose-response experiment, typical final concentrations might be 0.1, 0.5, 1, 3, and 10 μM.



- For the vehicle control, prepare a corresponding dilution of DMSO in the medium. The final DMSO concentration should not exceed 0.1%.
- Remove the old medium from the wells and add the medium containing the different concentrations of Cerdulatinib or the vehicle control.
- Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
- 2. Cell Harvesting
- After incubation, collect both floating and adherent cells.
- For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
- For adherent cells, first collect the supernatant (which contains floating apoptotic cells) into a conical tube. Then, wash the well with PBS, add Trypsin-EDTA to detach the adherent cells, and combine them with the supernatant.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Carefully discard the supernatant.
- 3. Annexin V and PI/7-AAD Staining
- Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes at 4°C.
- Discard the supernatant.
- Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI (or 7-AAD) to the cell suspension.[5][6] The exact volumes may vary depending on the kit manufacturer's instructions.
- Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
  [7]



- 4. Flow Cytometry Analysis
- After the incubation period, add 400 μL of 1X Annexin V Binding Buffer to each tube.[7]
- Analyze the samples on the flow cytometer within one hour.
- Set up appropriate gates and compensation controls using unstained, Annexin V-only, and PI/7-AAD-only stained cells.
- Acquire at least 10,000 events per sample.
- Analyze the data using appropriate software. Create a dot plot of PI/7-AAD versus Annexin
  V-FITC to distinguish between the different cell populations:
  - Lower-left quadrant: Viable cells (Annexin V- / PI-)
  - Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
  - Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
  - Upper-left quadrant: Necrotic cells (Annexin V- / PI+)
- Calculate the percentage of cells in each quadrant for each treatment condition.

### References

- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-adult T-cell leukemia/lymphoma activity of cerdulatinib, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]







- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - NP [thermofisher.com]
- 7. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel telomere-related genes model for predicting prognosis and treatment responsiveness in diffuse large B-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Analysis of Cerdulatinib-Induced Apoptosis by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560020#flow-cytometry-analysis-of-apoptosis-with-cerdulatinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com